molecular formula C53H98O6 B3026095 Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) CAS No. 2535-35-5

Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate)

Cat. No. B3026095
CAS RN: 2535-35-5
M. Wt: 831.3 g/mol
InChI Key: MTWYSKGJIDFSRC-GUKKWNCZSA-N
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Description

Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) belongs to the class of organic compounds known as triacylglycerols . These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages .


Molecular Structure Analysis

The molecular structure of Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) is characterized by three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . The exact structure would depend on the specific nature of the fatty acid chains involved.

Scientific Research Applications

Sustainable Chemical Production from Glycerol Transformations

Researchers have identified glycerol, a byproduct of biodiesel production, as a potential source for producing valuable C3 chemicals through heterogeneous catalytic processes. These chemicals, including acrolein, lactic acid, 1,3-dihydroxyacetone, and 1,3-propanediol, offer a more sustainable alternative to petroleum-based resources due to glycerol's benign, renewable, and atomically economical features. Advances in catalyst design and insights into reaction mechanisms have significantly enhanced yields and product selectivity, highlighting the potential of glycerol in sustainable chemical production (Wang, Xiao, & Xiao, 2019).

Glycerol Hydrogenolysis to Propanediols

The hydrogenolysis of glycerol to produce propanediols, such as 1,2-propanediol and 1,3-propanediol, is another significant application. These compounds have wide industrial applications, from chemical industries to polymer manufacturing. The process can utilize in situ generated hydrogen, offering a more sustainable and potentially less energy-intensive route compared to traditional methods (Martin, Armbruster, Gandarias, & Arias, 2013).

Acetalization of Glycerol to Fuel Additives

The acetalization of glycerol with aldehydes and ketones to produce acetals and ketals, which serve as fuel additives, represents an economic utilization of glycerol. The application of heterogeneous catalysts in this process has been extensively studied, showing promise for sustainable production of solketal and other fuel additives. This approach not only utilizes glycerol efficiently but also contributes to the sustainability of the biodiesel industry by adding value to its byproducts (Talebian-Kiakalaieh, Amin, Najaafi, & Tarighi, 2018).

Microbial Glycerol Fermentation

Microbial fermentation processes have exploited glycerol for the production of various chemicals, including biofuels and bioplastics. Innovations in microbial strains and fermentation technologies have enabled higher yields of glycerol-derived products, highlighting the potential of biological routes for glycerol valorization. This approach offers an alternative to chemical synthesis, with potential advantages in sustainability and environmental impact (Wang, Zhuge, Fang, & Prior, 2001).

Conversion to Polyglycerols

Glycerol serves as a raw material for the synthesis of polyglycerols, which find applications as emulsifiers, stabilizers, and antimicrobial agents in various industries. The development of new catalytic systems for glycerol polymerization, particularly those based on alkaline catalysts, has opened new avenues for producing these valuable polyols in a more efficient and environmentally friendly manner (Ebadipour, Paul, Katryniok, & Dumeignil, 2020).

properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16+,26-25+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWYSKGJIDFSRC-GUKKWNCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate)

CAS RN

2535-35-5
Record name Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

36.5 - 38 °C
Record name Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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